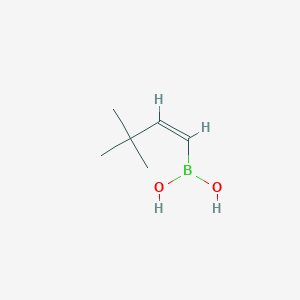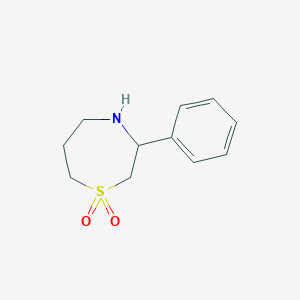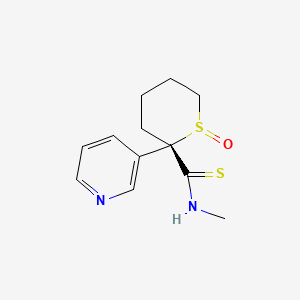
Rel-2-((1R,2S)-2-(2-methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-2-((1R,2S)-2-(2-methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound with a complex structure It features a cyclopropyl group attached to a methoxyphenyl ring and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-2-((1R,2S)-2-(2-methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group is synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Attachment of the Methoxyphenyl Ring: The methoxyphenyl ring is introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a suitable boronic acid or ester.
Formation of the Dioxaborolane Moiety: The dioxaborolane group is formed by reacting a boronic acid with a diol under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rel-2-((1R,2S)-2-(2-methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Rel-2-((1R,2S)-2-(2-methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Rel-2-((1R,2S)-2-(2-methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Rel-2-((1R,2S)-2-(2-methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
Cyclopropylboronic Acids: These compounds share the cyclopropyl and boronic acid moieties but lack the methoxyphenyl group.
Methoxyphenylboronic Acids: These compounds contain the methoxyphenyl and boronic acid groups but do not have the cyclopropyl ring.
Dioxaborolanes: These compounds feature the dioxaborolane moiety but may have different substituents.
The uniqueness of this compound lies in its combination of these functional groups, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C16H23BO3 |
|---|---|
Molecular Weight |
274.2 g/mol |
IUPAC Name |
2-[(1R,2S)-2-(2-methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)13-10-12(13)11-8-6-7-9-14(11)18-5/h6-9,12-13H,10H2,1-5H3/t12-,13-/m1/s1 |
InChI Key |
QBMZKUDVGWBYES-CHWSQXEVSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@@H]2C3=CC=CC=C3OC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Hexadecyl-4-{[5-(1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B12938697.png)
![9-[(Trimethylsilyl)methyl]-6-{[(trimethylsilyl)methyl]sulfanyl}-9H-purine](/img/structure/B12938708.png)

![4-Chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B12938726.png)


![2-(1H,1'H-[2,2'-biimidazol]-1-yl)ethanol](/img/structure/B12938752.png)



![Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate](/img/structure/B12938764.png)

